molecular formula C18H29NO3S B2953069 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide CAS No. 496014-10-9

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide

Cat. No.: B2953069
CAS No.: 496014-10-9
M. Wt: 339.49
InChI Key: WIUGADKHDURATA-UHFFFAOYSA-N
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Description

4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide (CAS: 496014-10-9, molecular formula: C₁₈H₂₉NO₃S) is a sulfonamide derivative characterized by a butoxy substituent on the benzene ring and two alkyl groups (cyclohexyl and ethyl) attached to the sulfonamide nitrogen. Its molecular weight is 339.5 g/mol, with an XLogP3 value of 4.5, indicating moderate lipophilicity. The compound has eight rotatable bonds, a topological polar surface area (TPSA) of 55 Ų, and a complex molecular structure with a calculated complexity index of 418 .

Properties

IUPAC Name

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-3-5-15-22-17-11-13-18(14-12-17)23(20,21)19(4-2)16-9-7-6-8-10-16/h11-14,16H,3-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUGADKHDURATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted sulfonamides.

Scientific Research Applications

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
  • Structure : Features a methyl group at the para position instead of butoxy.
  • Synthesis : Prepared via alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in the presence of NaH/DMF .
  • Crystallography : The cyclohexyl ring adopts a chair conformation, and the molecule forms a 2D hydrogen-bonded network via C–H···O interactions. The benzene and cyclohexyl rings are inclined at 59.92° .
  • Key Differences: Lower molecular weight (~295 g/mol) due to the smaller methyl substituent. Reduced lipophilicity (estimated XLogP3 ~3.5) compared to the butoxy analog. Fewer rotatable bonds (6 vs.
N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide
  • Structure : Substitutes ethyl with a benzyl group on the sulfonamide nitrogen.
  • Synthesis : Synthesized using benzyl chloride instead of ethyl iodide .
  • Key Differences :
    • Increased aromaticity due to the benzyl group, enhancing π-π stacking interactions.
    • Higher molecular weight (~355 g/mol) and lipophilicity (XLogP3 ~5.0) than the butoxy analog.
    • Reduced solubility in polar solvents compared to the ethyl-substituted derivative.
N-Cyclohexyl-4-methoxybenzenesulfonamide
  • Structure : Methoxy group replaces butoxy at the para position.
  • Crystallography : The methoxy oxygen participates in hydrogen bonding, stabilizing the crystal lattice .
  • Key Differences :
    • Smaller substituent (methoxy vs. butoxy) lowers molecular weight (~283 g/mol) and XLogP3 (~2.8).
    • Higher polarity (TPSA ~60 Ų) due to the methoxy group, improving aqueous solubility.

Biological Activity

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C15H23NO2S
  • Molecular Weight : 293.42 g/mol

This sulfonamide derivative features a butoxy group and a cyclohexyl group, which may influence its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes or receptors. Such interactions can alter enzyme activity and lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways remain to be fully elucidated but may involve modulation of signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A comparative study highlighted the minimum inhibitory concentrations (MIC) of various sulfonamide compounds against common pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)
This compoundTBD
Sulfisoxazole32
Gentamicin16

Preliminary data suggest that the compound may exhibit effective antibacterial activity comparable to established antibiotics, although further studies are required to confirm these findings .

Cytotoxicity and Apoptosis

Studies have also investigated the cytotoxic effects of sulfonamide derivatives on cancer cell lines. For instance, the compound's ability to induce apoptosis in cultured cancer cells was evaluated using assays that measure cell viability and apoptotic markers.

  • Cell Lines Tested : A variety of human cancer cell lines.
  • Results : Indications of dose-dependent cytotoxicity were observed, suggesting potential therapeutic applications in oncology.

Case Studies and Research Findings

Several case studies have explored the biological activities of sulfonamide compounds:

  • Anticancer Activity : In a study involving novel chromene sulfonamide hybrids, compounds similar to this compound were synthesized and evaluated for their anticancer effects. The results indicated that certain derivatives exhibited significant antiproliferative activity against colorectal cancer cell lines .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of sulfonamides, revealing their potential to modulate inflammatory pathways through inhibition of specific cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
N-CyclohexylbenzenesulfonamideCyclohexyl groupModerate antibacterial activity
N-Ethyl-4-methylbenzenesulfonamideMethyl substitutionHigher cytotoxicity
4-(Butoxy)N-cyclohexylbenzeneButoxy groupEnhanced antimicrobial properties

This comparison highlights the potential advantages of the butoxy substitution in enhancing biological activity compared to other sulfonamides.

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